molecular formula C15H13BrClN B13558937 N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride

N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride

Cat. No.: B13558937
M. Wt: 322.63 g/mol
InChI Key: DBGNOCMUGXATJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride is a chemical compound with the molecular formula C15H12BrN·HCl It is known for its unique structure, which includes a bromophenyl group, an ethynyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, benzylamine, is brominated to introduce the bromophenyl group.

    Ethynylation: The brominated intermediate undergoes a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Carbonyl or carboxyl derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and ethynyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-3-ethynylanilinehydrochloride
  • N-[(3-fluorophenyl)methyl]-3-ethynylanilinehydrochloride
  • N-[(3-iodophenyl)methyl]-3-ethynylanilinehydrochloride

Uniqueness

N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and iodo counterparts.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13BrClN

Molecular Weight

322.63 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-3-ethynylaniline;hydrochloride

InChI

InChI=1S/C15H12BrN.ClH/c1-2-12-5-4-8-15(10-12)17-11-13-6-3-7-14(16)9-13;/h1,3-10,17H,11H2;1H

InChI Key

DBGNOCMUGXATJN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC(=CC=C2)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.